2-(2,4-Dichlorophenoxy)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone
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Overview
Description
2-(2,4-Dichlorophenoxy)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenoxy group and a thiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone typically involves multiple steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine and a thiocarbonyl compound, under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, often using a phenyl halide and a suitable base.
Coupling with 2,4-Dichlorophenoxy Group: The final step involves coupling the thiazepane derivative with 2,4-dichlorophenoxyacetyl chloride in the presence of a base like triethylamine to form the desired ethanone derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazepane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies investigating its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: It is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as kinases or G-protein coupled receptors (GPCRs).
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or neurotransmission, depending on its specific binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: A simpler analog used as a herbicide.
1,4-Thiazepane derivatives: Compounds with similar ring structures but different substituents.
Phenylthiazepine derivatives: Compounds with similar pharmacological profiles.
Uniqueness
2-(2,4-Dichlorophenoxy)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone is unique due to its combination of a dichlorophenoxy group and a thiazepane ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets that are not observed with simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO2S/c20-15-6-7-17(16(21)12-15)24-13-19(23)22-9-8-18(25-11-10-22)14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKQEKWTHVXWIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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